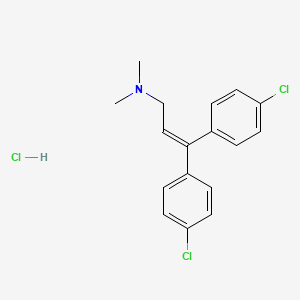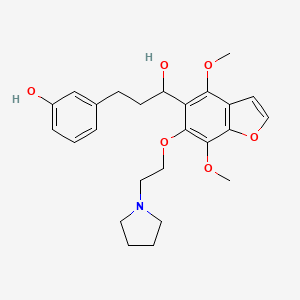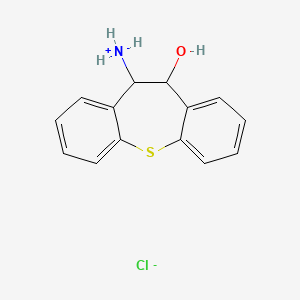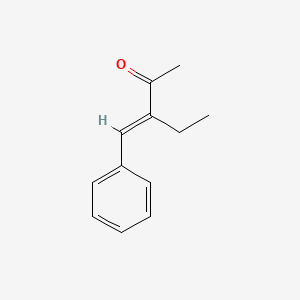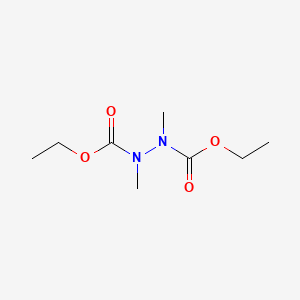
Diethyl 1,2-dimethylbicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Diethyl 1,2-dimethylbicarbamate can be synthesized through several methods. One common approach involves the reaction of dimethylhydrazine with diethyl carbonate under controlled conditions . This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Diethyl 1,2-dimethylbicarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Diethyl 1,2-dimethylbicarbamate has several applications in scientific research. In chemistry, it is used as a reagent for the synthesis of other compounds and as a standard in chromatographic analysis . Industrially, it is used in the production of polymers and as a stabilizer in various formulations .
Mechanism of Action
The mechanism of action of diethyl 1,2-dimethylbicarbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and interfering with metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest a role in modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Diethyl 1,2-dimethylbicarbamate can be compared with other similar compounds such as diethylcarbamazine and diethyl dithiocarbamate . While all these compounds share some structural similarities, this compound is unique due to its specific functional groups and reactivity. This uniqueness makes it particularly valuable in certain applications where other compounds may not be as effective .
Properties
CAS No. |
15429-36-4 |
|---|---|
Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl N-[ethoxycarbonyl(methyl)amino]-N-methylcarbamate |
InChI |
InChI=1S/C8H16N2O4/c1-5-13-7(11)9(3)10(4)8(12)14-6-2/h5-6H2,1-4H3 |
InChI Key |
LMDVFFHOTJYTLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)N(C)C(=O)OCC |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


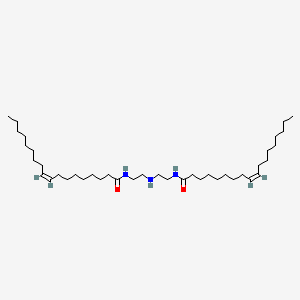
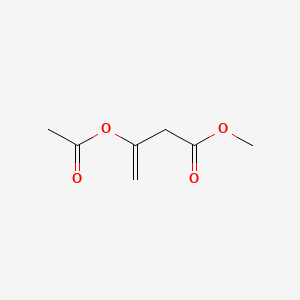

![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)
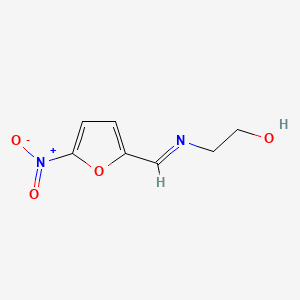
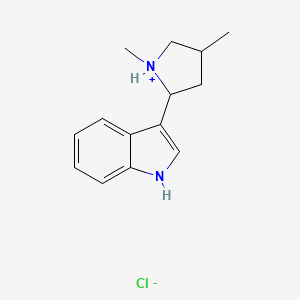
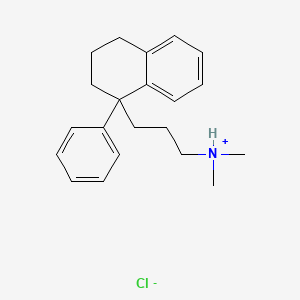
![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt](/img/structure/B13737002.png)
